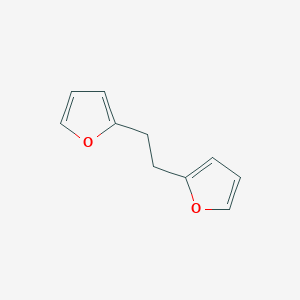
2,2'-(1,2-Ethylenediyl)bis(furan)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,2-Ethylenediyl)bis(furan) is an organic compound with the molecular formula C({10})H({10})O(_{2}) It consists of two furan rings connected by an ethylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2-Ethylenediyl)bis(furan) typically involves the following steps:
Starting Materials: The synthesis begins with furan and ethylene glycol.
Reaction Conditions: The reaction is usually carried out under acidic conditions to facilitate the formation of the ethylene bridge between the two furan rings.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Procedure: The reaction mixture is heated to promote the condensation reaction, leading to the formation of the desired bis(furan) compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1,2-Ethylenediyl)bis(furan) may involve continuous flow reactors to ensure consistent product quality and yield. The use of optimized catalysts and reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,2-Ethylenediyl)bis(furan) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Electrophilic reagents like halogens (Cl(_2), Br(_2)) or nitrating agents (HNO(_3)) can be employed.
Major Products
Oxidation: Products include diketones and carboxylic acids.
Reduction: Products include dihydrofuran derivatives.
Substitution: Products include halogenated furans and nitrofurans.
Applications De Recherche Scientifique
2,2’-(1,2-Ethylenediyl)bis(furan) has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2,2’-(1,2-Ethylenediyl)bis(furan) depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactions: The ethylene bridge and furan rings provide reactive sites for various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(1,2-Propylene)diylbis(furan): Similar structure but with a propylene bridge.
2,2’-(1,2-Butylene)diylbis(furan): Contains a butylene bridge instead of ethylene.
Uniqueness
This compound’s versatility and unique properties make it a valuable subject of study in various scientific fields
Propriétés
Numéro CAS |
36707-31-0 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
2-[2-(furan-2-yl)ethyl]furan |
InChI |
InChI=1S/C10H10O2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-4,7-8H,5-6H2 |
Clé InChI |
IJPKSYDIENVRQO-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908669.png)



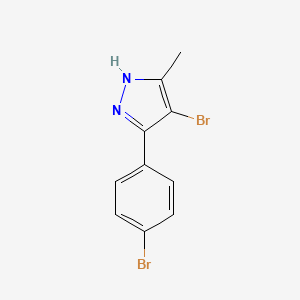
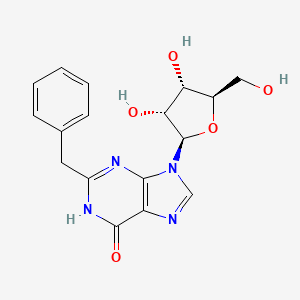
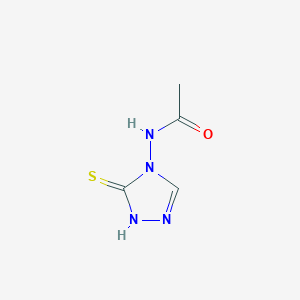
![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)
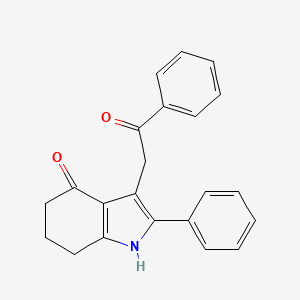
![4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12908710.png)
![Glycine, N-[1-[N-[(1,1-dimethylethoxy)carbonyl]glycyl]-L-prolyl]-](/img/structure/B12908718.png)

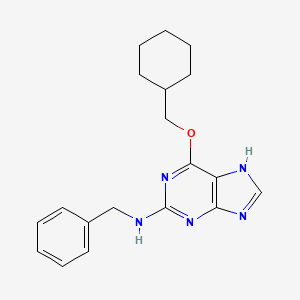
![5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine](/img/structure/B12908729.png)
